molecular formula C22H17FN2OS B2805466 4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358060-14-6

4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2805466
CAS No.: 1358060-14-6
M. Wt: 376.45
InChI Key: QOJPLTMVFAOZGB-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a 4-fluorophenyl group at position 4 of the thiophene ring, a pyrrol-1-yl substituent at position 3, and a 4-methylphenyl group as the amide substituent. Its molecular formula is C₂₂H₁₇FN₂OS (calculated molecular weight: 406.45 g/mol). Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous compounds are explored in medicinal chemistry for therapeutic applications .

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS/c1-15-4-10-18(11-5-15)24-22(26)21-20(25-12-2-3-13-25)19(14-27-21)16-6-8-17(23)9-7-16/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJPLTMVFAOZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the Fluorophenyl and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinated and methylated benzene derivatives.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiophene derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

The following table highlights key differences in substituents and molecular properties among analogs:

Compound Name Substituent at Thiophene-4 Amide N-Substituent Molecular Weight (g/mol) Key Features
Target Compound: 4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 4-Fluorophenyl 4-Methylphenyl 406.45 Fluorine enhances electronegativity; methylphenyl for steric bulk
N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0355) 4-Fluorophenyl 2,4-Dimethoxyphenyl 422.48 Methoxy groups increase polarity and solubility
4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0461) 4-Chlorophenyl 3-Ethylphenyl 406.93 Chlorine (electron-withdrawing) vs. fluorine; ethyl for lipophilicity
4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291855-61-2) 4-Methylphenyl Propyl 368.48 (calculated) Propyl group may enhance metabolic stability

Key Observations :

  • Electron-Withdrawing Groups : Fluorine (target compound) and chlorine (F423-0461) influence electronic properties and binding affinity. Fluorine’s smaller size may reduce steric hindrance compared to chlorine.
  • Molecular Weight : All analogs fall within 360–430 g/mol, aligning with Lipinski’s Rule of Five for drug-likeness .

Biological Activity

The compound 4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a member of the thiophene carboxamide family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include:

  • A thiophene ring
  • A carboxamide functional group
  • Substituents that enhance its biological activity, such as the fluorophenyl and methylphenyl groups.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on anticancer and antimicrobial properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiophene derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Xia et al. A54949.85Induces apoptosis
Li et al. MCF-70.01CDK inhibition
Wang et al. NCI-H4600.03Microtubule disassembly

These studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of crucial cellular pathways such as cyclin-dependent kinases (CDKs).

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. The following table outlines its effectiveness against bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus3.12
Escherichia coli12.5

The MIC values indicate that this compound has potent activity against Staphylococcus aureus compared to Escherichia coli, suggesting a selective antimicrobial profile.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study by Fan et al., derivatives of thiophene carboxamides were synthesized and screened for their ability to inhibit tumor growth in vivo. The lead compound demonstrated an IC50 value of 0.30 nM against human umbilical vein endothelial cells, indicating strong anti-proliferative effects and potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing
A recent study evaluated the antibacterial properties of various thiophene derivatives, including our compound of interest. Results showed that it effectively inhibited the growth of Staphylococcus aureus at low concentrations, supporting its potential as a therapeutic agent against bacterial infections.

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